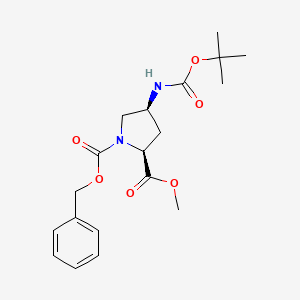

![molecular formula C12H19BO4 B3108838 Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- CAS No. 168985-95-3](/img/structure/B3108838.png)

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-

Vue d'ensemble

Description

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . Boronic acids are known for their ability to form stable covalent bonds with sugars, making them useful in a variety of applications, including chemical biology, supramolecular chemistry, and biomedical applications .

Synthesis Analysis

Boronic acids are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . The specific synthesis process for “Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-” is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom bonded to one carbon-containing group and two hydroxyl groups . This structure allows boronic acids to form stable covalent bonds with sugars .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transfer of an organic group from boron to palladium .Physical And Chemical Properties Analysis

Boronic acids are generally stable and environmentally benign . The specific physical and chemical properties of “Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-” are not mentioned in the search results.Applications De Recherche Scientifique

Boronic Acid in Catalysis and Organic Reactions

Boronic Acid-Catalyzed Enantioselective Reactions : Boronic acids, including [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-boronic acid, have versatile applications in organic chemistry. They are particularly significant in catalysis, for example, in boronic acid-catalyzed, highly enantioselective aza-Michael additions, which is crucial for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Boronic Acids in Sensing and Detection

Selective Fluorescent Chemosensors : Boronic acids have emerged as significant components in the development of selective fluorescent chemosensors. They are used for detecting carbohydrates, dopamine, and various ions. This utility stems from boronic acid's interaction with diols to form cyclic complexes, which then serve as reporters in fluorescent sensors (Huang et al., 2012).

Boronic Acids in Biomaterials and Medicine

Carbohydrate-Binding and Bioapplications : A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility in aqueous solvents and the ability to complex with glycosides under physiologically relevant conditions. These characteristics make them valuable for designing receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acids in Material Science

Properties and Applications in Material Science : Boronic acids, due to their structural properties and ability to form dynamic covalent bonds, have found extensive applications in material science. This includes their role in sensing, biological labeling, and development of therapeutics. Their interaction with diols is particularly crucial in various sensing applications (Lacina, Skládal, & James, 2014).

Mécanisme D'action

Orientations Futures

Boronic acids have been gaining interest due to their unique properties and potential applications. Recent research has been exploring the use of boronic acids in various areas, including the development of biosensors, the manipulation of proteins, and the development of therapeutics . The future of boronic acid research will likely continue to explore these and other potential applications.

Propriétés

IUPAC Name |

(3-tert-butyl-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-12(2,3)9-6-8(13(14)15)7-10(16-4)11(9)17-5/h6-7,14-15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJXKJAHMOTLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)OC)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434954 | |

| Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |

CAS RN |

168985-95-3 | |

| Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)

![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)

![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)